molecular formula C8H13NO2 B8484498 Cyclohexanone, oxime, acetate

Cyclohexanone, oxime, acetate

Cat. No. B8484498
M. Wt: 155.19 g/mol
InChI Key: PRUSJJMORDRYMN-UHFFFAOYSA-N
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Patent
US06111128

Procedure details

A mixture of 2.3 g (20 mmole) of cyclohexanone oxime, 2.0 g (20 mmole) of isopropenyl acetate, 0.9 g (2 mmole) of di(η5 -pentamethylcyclopentadienyl)samarium [Cp*2Sm(THF)2 ], and 20 ml of toluene was stirred at room temperature for one hour, and the precipitated crystals were filtered. 3.1 g of acetyloxyiminocyclohexane (cyclohexanone oxime acetate) (yield: 100%) was obtained.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
di(η5 -pentamethylcyclopentadienyl)samarium
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9](OC(C)=C)(=[O:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([O:8][N:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
di(η5 -pentamethylcyclopentadienyl)samarium
Quantity
0.9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)ON=C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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